molecular formula C14H7ClINO2 B5401653 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one

6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one

Cat. No. B5401653
M. Wt: 383.57 g/mol
InChI Key: UFSWHVVYOZGHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one, also known as CIBO, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of benzoxazinones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has also been shown to inhibit the activity of fibroblast growth factor receptor (FGFR), a signaling pathway that is involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has been shown to exhibit a range of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has also been shown to inhibit the proliferation and migration of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth. Additionally, 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has been shown to reduce the accumulation of collagen, a process that is involved in the development of fibrosis.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its diverse range of biological activities, which make it a useful tool for studying various diseases and pathways. Additionally, 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has been shown to exhibit relatively low toxicity, making it a safer alternative to other compounds that may have similar effects. One limitation of using 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one in lab experiments is its limited solubility in water, which may make it difficult to administer in certain assays.

Future Directions

There are several future directions for the study of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one and to identify its molecular targets. This information could be used to design more potent and selective derivatives of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one that could be used as therapeutic agents for various diseases. Finally, more studies are needed to investigate the potential applications of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one in animal models and clinical trials.

Synthesis Methods

The synthesis of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one involves the reaction of 2-iodoaniline with 6-chloro-4H-3,1-benzoxazin-4-one in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one as a white crystalline solid. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. 6-chloro-2-(2-iodophenyl)-4H-3,1-benzoxazin-4-one has also been studied for its potential as a therapeutic agent for the treatment of various diseases, such as rheumatoid arthritis and cancer.

properties

IUPAC Name

6-chloro-2-(2-iodophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClINO2/c15-8-5-6-12-10(7-8)14(18)19-13(17-12)9-3-1-2-4-11(9)16/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSWHVVYOZGHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)O2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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